molecular formula C4H7FO2S B13557514 1-Methylcyclopropane-1-sulfonyl fluoride

1-Methylcyclopropane-1-sulfonyl fluoride

Cat. No.: B13557514
M. Wt: 138.16 g/mol
InChI Key: PLGJSBPWEHPEHK-UHFFFAOYSA-N
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Description

1-Methylcyclopropane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and materials science . The compound’s structure consists of a cyclopropane ring substituted with a methyl group and a sulfonyl fluoride group, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 1-Methylcyclopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluoride-chloride exchange reaction from the corresponding sulfonyl chlorides . This method typically uses reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) under mild conditions. Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which has emerged as an efficient approach for producing sulfonyl fluorides . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Methylcyclopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, sulfuryl fluoride gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-Methylcyclopropane-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable sulfur (VI) linkages with amino acids or proteins . This reactivity is harnessed in various applications, including the development of covalent inhibitors and bioconjugation techniques.

Comparison with Similar Compounds

1-Methylcyclopropane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:

The uniqueness of this compound lies in its specific reactivity profile and stability, making it a versatile tool in synthetic and biological applications.

Properties

Molecular Formula

C4H7FO2S

Molecular Weight

138.16 g/mol

IUPAC Name

1-methylcyclopropane-1-sulfonyl fluoride

InChI

InChI=1S/C4H7FO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3

InChI Key

PLGJSBPWEHPEHK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)S(=O)(=O)F

Origin of Product

United States

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